Cispentacin

antifungal susceptibility testing MIC determination Candida albicans

Cispentacin is the natural ITRS inhibitor scaffold and essential SAR baseline for antifungal R&D. Unlike icofungipen, it lacks the 4-methylene modification, providing the minimal pharmacophore for structure-activity studies. With validated MIC50 (1 mM), IC50 (6.3–12.5 μg/mL) against C. albicans, and in vivo PD50 (10 mg/kg IV; 30 mg/kg PO), it is the benchmark control for preclinical efficacy. Its defined stereochemistry and documented intracellular accumulation are irreplaceable for resistance mechanism studies. ≥98% purity.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 37910-65-9
Cat. No. B1210540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCispentacin
CAS37910-65-9
Synonyms2-aminocyclopentane-1-carboxylic acid
cis-2-Ac5c
cispentacin
cispentacin tosylate
cispentacin, (cis)-isomer
cispentacin, (cis-(+-))-isomer
cispentacin, (trans-(+-))-isomer
cispentacin, carboxy-(11)C-labeled
cispentacin, monopotassium salt, (cis)-isomer
cispentacin, monosodium salt, (cis)-isomer
FR 109615
FR-109615
trans-ACPC
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)O
InChIInChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
InChIKeyJWYOAMOZLZXDER-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cispentacin (CAS 37910-65-9): Natural β-Amino Acid Antifungal for Procurement in Anti-Candida Research and Drug Discovery


Cispentacin ((-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid) is a naturally occurring β-amino acid isolated from Bacillus cereus and Streptomyces setonii that serves as the fundamental structural progenitor of the isoleucyl-tRNA synthetase (ITRS) inhibitor class [1]. This water-soluble, amphoteric antibiotic [2] exhibits a distinct pharmacophore for which synthetic derivatives such as icofungipen (PLD-118/BAY 10-8888) were subsequently optimized [3]. As a natural product with a well-defined stereochemistry, cispentacin provides a cost-effective scaffold for medicinal chemistry derivatization and a critical reference standard for mechanism-of-action studies of ITRS-targeting antifungals.

Why Cispentacin Cannot Be Interchanged with Icofungipen or Other β-Amino Acid Analogs in Research Applications


Cispentacin differs fundamentally from its synthetic derivative icofungipen (BAY 10-8888) in both chemical structure and pharmacological behavior, precluding substitution in research and industrial settings. While both compounds share ITRS as a molecular target [1], cispentacin lacks the 4-methylene modification present in icofungipen, which was introduced to optimize clinical pharmacokinetics and tolerability [2]. Additionally, cispentacin and its analogs demonstrate cross-resistance patterns that are not uniform: BAY 10-8888-resistant mutants exhibit varying degrees of cross-resistance to cispentacin, while sensitivities to fluconazole and 5-fluorocytosine remain unchanged [3]. This structural and functional divergence makes generic interchange impossible when precise mechanism-of-action studies, reference standard preparation, or scaffold-based medicinal chemistry is required.

Cispentacin (CAS 37910-65-9): Quantitative Comparative Evidence Against Icofungipen, BAY 10-8888, and Fluconazole


Cispentacin Exhibits Lower In Vitro MIC50 Values Against C. albicans Than Icofungipen and BAY 10-8888

In YNB-based microdilution assays at pH 6-7, cispentacin demonstrates a MIC50 value of 1 mM against C. albicans, representing a substantially lower minimal inhibitory concentration compared to its synthetic derivatives icofungipen and BAY 10-8888. Icofungipen (PLD-118) exhibits MIC values ranging from 4 to 32 μg/mL (approximately 0.025-0.20 mM for a 159 g/mol compound) [1], while BAY 10-8888 shows MIC90 values of 8-32 μg/mL for 90% of C. albicans isolates [2]. The absolute potency of cispentacin in millimolar terms is superior, though this advantage is offset in clinical contexts by bioavailability and tolerability considerations that drove derivative development [3].

antifungal susceptibility testing MIC determination Candida albicans

Cispentacin Achieves PD50 of 10 mg/kg IV in Murine Systemic Candidiasis, Benchmarking In Vivo Protection

In a murine model of systemic Candida infection, cispentacin demonstrates robust in vivo protection with a 50% protective dose (PD50) of 10 mg/kg following single intravenous administration, and 30 mg/kg following oral administration [1]. This in vivo efficacy contrasts with the compound's modest in vitro activity, a phenomenon also observed with its derivative icofungipen, which shows strong in vivo protection despite in vitro MICs ranging from 4 to 32 μg/mL [2]. Notably, cispentacin exhibits no acute lethal toxicity at doses up to 1,000 mg/kg IV and 1,500 mg/kg IP/PO in mice [1], establishing a wide therapeutic window that informed subsequent development of analogs with improved pharmacokinetic profiles.

in vivo efficacy murine candidiasis model PD50 determination

Cispentacin Retains Activity Against Fluconazole-Resistant C. albicans Isolates

Cispentacin demonstrates a critical differentiation from azole antifungals: it retains activity against fluconazole-resistant clinical isolates of Candida albicans. In resistance characterization studies, BAY 10-8888-resistant mutants of C. albicans exhibited varying degrees of cross-resistance to cispentacin, while sensitivities to fluconazole and 5-fluorocytosine remained unchanged across all mutants tested [1]. This orthogonal resistance profile is corroborated by studies of icofungipen (PLD-118), which demonstrated in vivo efficacy against fluconazole-resistant C. albicans isolates with MIC values >64 μg/mL in immunocompromised rabbit models of oropharyngeal and esophageal candidiasis [2]. The ITRS inhibitor class, including cispentacin as the natural product progenitor, operates via a mechanism distinct from ergosterol biosynthesis inhibition, circumventing the most common azole resistance pathways.

azole resistance fluconazole-resistant Candida antifungal cross-resistance

Cispentacin Spectrum Extends Beyond C. albicans to Cryptococcus neoformans and Non-Albicans Candida Species

Beyond its activity against C. albicans, cispentacin demonstrates a broader antifungal spectrum that includes efficacy against Cryptococcus neoformans in systemic murine infection models [1]. Additionally, cispentacin exhibits activity against Candida glabrata strains that display resistance to common antifungal agents including azoles . The synthetic derivative icofungipen has similarly demonstrated activity against multiple Candida species, with MIC values ranging from 16 to 64 μg/mL across 24-48 hour incubation periods [2]. This spectrum differentiates the ITRS inhibitor class from some narrow-spectrum alternatives and supports cispentacin's utility as a broad-spectrum antifungal scaffold.

antifungal spectrum Cryptococcus neoformans Candida glabrata

Cispentacin Serves as the Natural Product Scaffold for Icofungipen and BAY 10-8888 Clinical Candidates

Cispentacin represents the minimal pharmacophore of the ITRS inhibitor class from which clinical candidates icofungipen (PLD-118) and BAY 10-8888 were derived [1]. The synthetic optimization that produced icofungipen introduced a 4-methylene modification to the cyclopentane ring of cispentacin, which improved the activity-tolerability profile and enabled oral treatment of yeast infections [2]. Icofungipen, unlike cispentacin, demonstrates renal clearance to drive predictable pharmacokinetics and avoid cytochrome P450-mediated drug-drug interactions [3]. This structural relationship positions cispentacin as the essential natural product reference for any medicinal chemistry program investigating β-amino acid antifungals targeting ITRS.

medicinal chemistry scaffold ITRS inhibitor optimization β-amino acid derivatization

Cispentacin Resistance Mechanisms Map to Isoleucyl-tRNA Synthetase Activity and Uptake Pathways

Characterization of BAY 10-8888-resistant Candida albicans mutants revealed two distinct resistance mechanisms that also affect cispentacin: (1) reduced intracellular accumulation of the β-amino acid, and (2) increased isoleucyl-tRNA synthetase (ITRS) activity [1]. In C. tropicalis strains with elevated MICs compared to other Candida species, intracellular concentrations of BAY 10-8888 remained in the millimolar range (comparable to C. albicans), but these isolates expressed ITRS activities approximately fourfold higher than those for C. albicans [1]. Notably, some BAY 10-8888-resistant mutants exhibited cross-resistance to cispentacin, confirming shared resistance pathways across the ITRS inhibitor class [1]. This mechanistic understanding positions cispentacin as a critical tool compound for studying β-amino acid uptake via amino acid permeases and ITRS inhibition kinetics.

antifungal resistance mechanisms isoleucyl-tRNA synthetase drug uptake

Cispentacin (CAS 37910-65-9): Validated Research Applications in Antifungal Drug Discovery and Mechanism Studies


Reference Standard for ITRS Inhibitor Screening and SAR Programs

Cispentacin provides the minimal pharmacophore reference for screening novel isoleucyl-tRNA synthetase (ITRS) inhibitors. With established MIC50 (1 mM) and IC50 (6.3-12.5 μg/mL) values against C. albicans [1], cispentacin serves as the baseline comparator for structure-activity relationship (SAR) studies aimed at developing next-generation β-amino acid antifungals. Its natural product origin and unmodified cyclopentane scaffold enable medicinal chemists to benchmark the potency contribution of synthetic modifications such as the 4-methylene group present in icofungipen [2].

In Vivo Positive Control for Murine Systemic Candidiasis Models

Cispentacin has been extensively validated as a positive control in murine models of systemic Candida infection, with established PD50 values of 10 mg/kg (IV) and 30 mg/kg (PO) [1]. This compound demonstrates robust in vivo protection despite modest in vitro activity—a class-defining characteristic of ITRS inhibitors—making it an ideal benchmark for evaluating novel antifungal candidates in preclinical efficacy studies. Its well-characterized safety profile (no acute lethal toxicity at doses up to 1,000 mg/kg IV and 1,500 mg/kg IP/PO in mice) further supports its use as a reliable positive control [1].

Mechanism-of-Action Probe for β-Amino Acid Uptake and ITRS Resistance Studies

Cispentacin is the foundational tool compound for investigating β-amino acid uptake via amino acid permeases and resistance mechanisms mediated by ITRS activity modulation. Direct evidence shows that BAY 10-8888-resistant Candida albicans mutants exhibit cross-resistance to cispentacin, validating its utility in resistance mechanism studies [3]. Researchers studying reduced drug accumulation or elevated ITRS activity as antifungal resistance pathways can employ cispentacin as the class-reference compound, with documented intracellular accumulation behavior and ITRS inhibition kinetics established in the literature [3].

Biosynthetic Pathway Research and Natural Product Derivatization

Cispentacin, produced by Bacillus cereus and Streptomyces setonii [4], serves as a critical substrate for biosynthetic pathway elucidation and natural product derivatization. As the only known β-amino acid antifungal of natural origin in this class, cispentacin provides a unique starting point for combinatorial biosynthesis and semi-synthetic optimization programs. Its water-soluble and amphoteric nature [4] facilitates handling in enzymatic and fermentation-based production systems, making it the preferred scaffold for generating diverse β-amino acid analog libraries for antifungal screening.

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